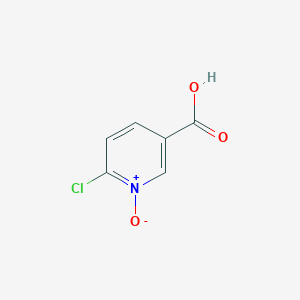

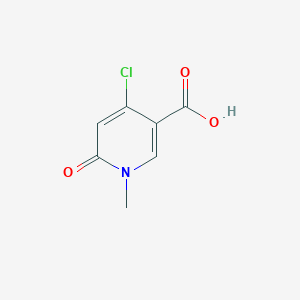

3-吡啶甲酸,6-氯-,1-氧化物

描述

“3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The molecular weight of the isomers of pyridinecarboxylic acid is 123.11 g/mol and the chemical formula is C6H5NO2 .

Synthesis Analysis

The synthesis of pyridinecarboxylic acid derivatives has been the subject of several experimental and theoretical investigations . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C8H8ClNO2/c1-2-12-8 (11)6-3-4-7 (9)10-5-6/h3-5H,2H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The molecular weight of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is 185.608 . The chemical formula is C8H8ClNO2 .科学研究应用

萃取和纯化方法

Kumar 和 Babu (2009 年) 探索了使用 1-二辛基甲酰辛烷 (TOPO) 和各种稀释剂萃取吡啶-3-羧酸,重点介绍了一种可用于纯化相关化合物的方法,包括“3-吡啶甲酸,6-氯-,1-氧化物” (Kumar & Babu,2009 年)。

配位化学和金属有机框架

- Bazargan 等人(2016 年)合成了新型 Fe(III) 络合物并用吡啶-2,6-二甲酸 N-氧化物对其进行了表征,展示了吡啶甲酸 N-氧化物在形成具有特殊配位模式的金属络合物中的用途。这项研究可以为在类似络合研究中使用“3-吡啶甲酸,6-氯-,1-氧化物”奠定基础 (Bazargan 等人,2016 年)。

- Wen 等人(2010 年)使用吡啶-2,6-二甲酸 N-氧化物开发了两种 Ba(II) 金属有机框架,展示了吡啶甲酸 N-氧化物在构建具有潜在储气或催化应用的多孔材料中的潜力 (Wen 等人,2010 年)。

催化和合成

- Bucci 等人(2012 年)报道了基于吡啶甲酸配体的用于水氧化的有机金属铱催化剂,表明吡啶甲酸及其衍生物在催化应用中的用途,可能包括“3-吡啶甲酸,6-氯-,1-氧化物”在氧化反应中 (Bucci 等人,2012 年)。

- Ghorbani-Choghamarani 和 Azadi (2015 年) 展示了使用哌啶-4-羧酸官能化的 Fe3O4 纳米粒子作为 2,3-二氢喹唑啉-4(1H)-酮合成的催化剂,表明“3-吡啶甲酸,6-氯-,1-氧化物”官能化材料在多相催化中的潜力 (Ghorbani‐Choghamarani & Azadi,2015 年)。

属性

IUPAC Name |

6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBHGRBPVCQMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1C(=O)O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466454 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |

CAS RN |

90327-03-0 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)